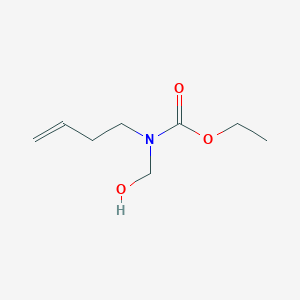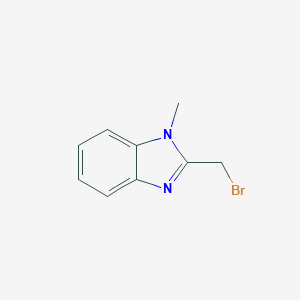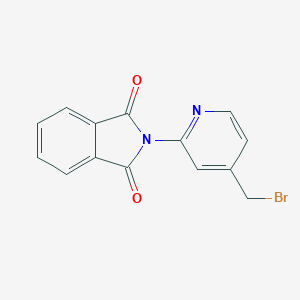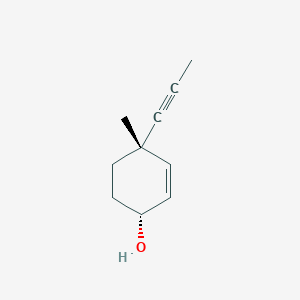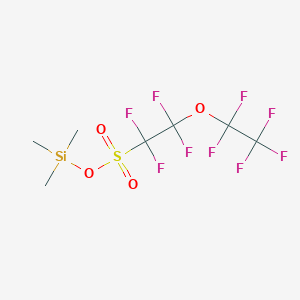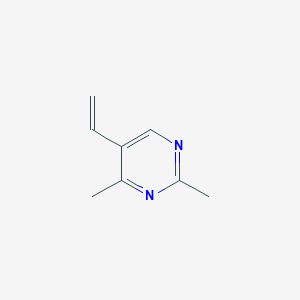
2,4-Dimethyl-5-vinylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-5-vinylpyrimidine is a heterocyclic organic compound with the molecular formula C8H10N2. It is a pyrimidine derivative that has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-5-vinylpyrimidine is not well understood, but it is believed to involve the interaction with various biological targets, including enzymes and receptors. In particular, 2,4-Dimethyl-5-vinylpyrimidine has been shown to interact with GABA(A) receptors, which are involved in the regulation of neurotransmission in the brain. The binding of 2,4-Dimethyl-5-vinylpyrimidine to GABA(A) receptors results in the modulation of the receptor activity, leading to various physiological effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2,4-Dimethyl-5-vinylpyrimidine are diverse and depend on the specific biological target that it interacts with. In general, 2,4-Dimethyl-5-vinylpyrimidine has been shown to have modulatory effects on various physiological processes, including neurotransmission, cell signaling, and gene expression. Additionally, 2,4-Dimethyl-5-vinylpyrimidine has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for the development of anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,4-Dimethyl-5-vinylpyrimidine in lab experiments include its relatively simple synthesis method, its diverse applications in various fields, and its potential as a building block for the synthesis of various compounds. However, there are also limitations associated with the use of 2,4-Dimethyl-5-vinylpyrimidine, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are numerous future directions for the research on 2,4-Dimethyl-5-vinylpyrimidine, including the investigation of its potential as an anticancer agent, the development of novel pyrimidine-based ligands and polymers, and the exploration of its interactions with various biological targets. Additionally, further research is needed to fully understand the mechanism of action of 2,4-Dimethyl-5-vinylpyrimidine and to elucidate its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2,4-Dimethyl-5-vinylpyrimidine involves the reaction between 2,4-dimethylpyrimidine and acetylene in the presence of a palladium catalyst. The reaction proceeds via a Sonogashira coupling reaction, resulting in the formation of 2,4-Dimethyl-5-vinylpyrimidine in good yield. The synthesis method is relatively simple and efficient, making it an attractive option for the production of 2,4-Dimethyl-5-vinylpyrimidine in the laboratory.
Applications De Recherche Scientifique
2,4-Dimethyl-5-vinylpyrimidine has been extensively studied for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. In organic synthesis, 2,4-Dimethyl-5-vinylpyrimidine has been used as a building block for the synthesis of various compounds, including pyrimidine-based ligands and polymers. In material science, 2,4-Dimethyl-5-vinylpyrimidine has been used as a monomer for the synthesis of conductive polymers and as a dopant for the preparation of organic semiconductors. In medicinal chemistry, 2,4-Dimethyl-5-vinylpyrimidine has been investigated for its potential as an anticancer agent and as a ligand for various biological targets, including GABA(A) receptors and adenosine receptors.
Propriétés
Numéro CAS |
127588-31-2 |
|---|---|
Nom du produit |
2,4-Dimethyl-5-vinylpyrimidine |
Formule moléculaire |
C8H10N2 |
Poids moléculaire |
134.18 g/mol |
Nom IUPAC |
5-ethenyl-2,4-dimethylpyrimidine |
InChI |
InChI=1S/C8H10N2/c1-4-8-5-9-7(3)10-6(8)2/h4-5H,1H2,2-3H3 |
Clé InChI |
HEVWQOHTGFGRNK-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC=C1C=C)C |
SMILES canonique |
CC1=NC(=NC=C1C=C)C |
Synonymes |
Pyrimidine, 5-ethenyl-2,4-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



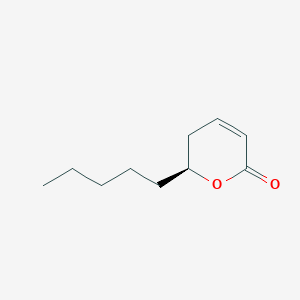
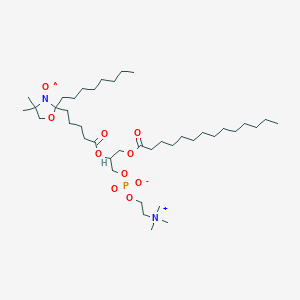
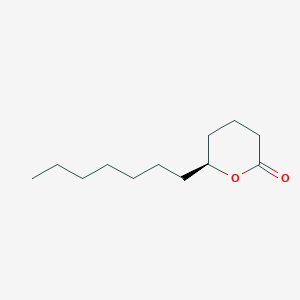
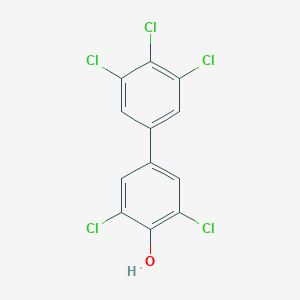
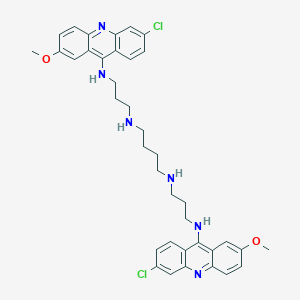
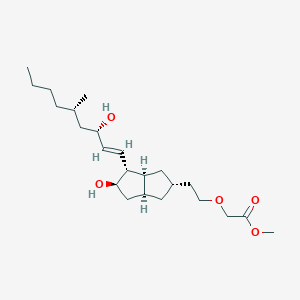
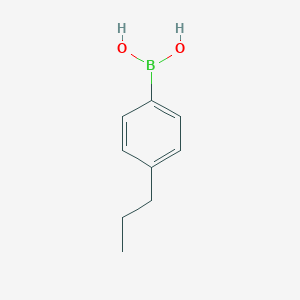
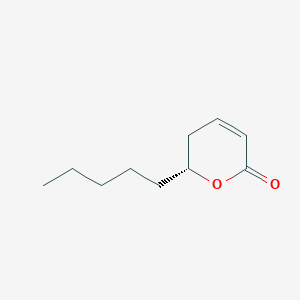
![[(2R,3R,3Ar,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-[(R)-methylsulfinyl]prop-2-enoate](/img/structure/B149164.png)
